molecular formula C10H19O6PS2 B13813168 Carbofos-2,3-14C

Carbofos-2,3-14C

Cat. No.: B13813168
M. Wt: 334.3 g/mol
InChI Key: JXSJBGJIGXNWCI-SHGRYJKJSA-N
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Description

Carbofos-2,3-14C is a radiolabeled compound where carbon-14 isotopes are incorporated at the 2nd and 3rd carbon positions of its molecular structure. Such compounds are critical for tracking carbon flow in biochemical pathways, enabling precise analysis of precursor-product relationships. For example, [2,3-14C]succinate and [2,3-14C]arginine are structurally analogous radiolabeled tracers employed in studies of fluorometabolite biosynthesis and nitric oxide synthase activity, respectively . This compound likely serves a similar role in elucidating pathways involving its parent compound.

Properties

Molecular Formula

C10H19O6PS2

Molecular Weight

334.3 g/mol

IUPAC Name

diethyl 2-dimethoxyphosphinothioylsulfanyl(2,3-14C2)butanedioate

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i7+2,8+2

InChI Key

JXSJBGJIGXNWCI-SHGRYJKJSA-N

Isomeric SMILES

CCOC(=O)[14CH2][14CH](C(=O)OCC)SP(=S)(OC)OC

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbofos-2,3-14C involves the incorporation of carbon-14 isotopes into the malathion molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the carbon-14 isotope .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities are equipped with specialized equipment to handle radioactive materials safely .

Chemical Reactions Analysis

Types of Reactions: Carbofos-2,3-14C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

Carbofos-2,3-14C is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Carbofos-2,3-14C is similar to that of malathion. It inhibits the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This results in continuous nerve signal transmission, causing paralysis and death in insects. The radiolabeled carbon-14 allows researchers to trace the compound’s distribution and metabolism in various systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

Labeling Position and Metabolic Relevance Carbofos-2,3-14C and [2,3-14C]succinate share positional labeling, but their metabolic fates differ significantly. In S. In contrast, uniformly labeled [U-14C]glycerol showed higher efficiency (0.2–0.4%), highlighting the importance of precursor selection based on pathway specificity. Similarly, [2,3-14C]arginine is used in nitric oxide synthase assays due to its conversion to [2,3-14C]citrulline, a reaction critical for quantifying enzyme activity.

Structural and Functional Divergence DABCO ([2,3-14C]) and this compound both feature 14C labels at C-2 and C-3 but differ in backbone structure. DABCO (1,4-diazabicyclo[2.2.2]octane) is a bicyclic amine, whereas Carbofos may belong to a distinct chemical class (e.g., organophosphates, given the "-fos" suffix). This structural divergence dictates their roles: DABCO is a catalyst, while Carbofos likely functions as a substrate or intermediate.

Synthetic and Analytical Considerations

  • Radiolabeled compounds like this compound require specialized synthesis to ensure isotopic purity. For example, [2-13C]glycerol was synthesized to trace fluorometabolite biosynthesis, achieving 40% 13C enrichment in fluoroacetate’s carboxyl carbon.
  • Physicochemical properties (e.g., solubility, Log P) influence tracer behavior. While Carbofos-specific data are unavailable, analogs like the boronic acid derivative (CAS 1046861-20-4) exhibit moderate solubility (0.24 mg/mL) and Log P values (XLOGP3 = 2.15), factors critical for cellular uptake.

Applications in Pathway Elucidation

  • This compound’s utility parallels [3-14C]trans-cinnamic acid, which was used to map haemanthamine biosynthesis in Narcissus pseudonarcissus. Both tracers enable stepwise tracking of carbon flow through intermediates like para-hydroxycinnamic acid.

Research Findings and Challenges

  • Incorporation Efficiency Variability : Positional labeling (e.g., C-2,3 vs. uniform) significantly impacts tracer utility. For instance, [2,3-14C]succinate’s low incorporation in S. cattleya contrasts with [U-14C]glycerol’s effectiveness, underscoring the need for pathway-specific tracer design.
  • Isotopic Stability and Detection : 14C-labeled compounds require robust detection methods (e.g., liquid scintillation counting). In contrast, 19F NMR was used to monitor fluoroacetate accumulation in S. cattleya, demonstrating the interplay between isotopic choice and analytical techniques.

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